Cas no 147-55-7 (Phenethicillin)
Phenethicillin Chemical and Physical Properties
Names and Identifiers
-
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxypropyl)amino]-, (2S,5R,6R)-
- pheneticillin
- a-Phenoxyethylpenicillin
- Feneticilina
- Feneticillin
- Penicillin V
- Penorale
- Phenethecillin
- Phenoxy PC
- Phenoxyethylpenicillin
- phenoxypropylpenicillin
- Synthepen
- NSC 117548
- 147-55-7
- PHENETICILLIN [WHO-DD]
- Phenethicilin
- Pheneticillinum
- Feneticillina [DCIT]
- PEPC
- Pheneticilline
- penicillin B
- Spectrum2_001337
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3-dimethyl-7-oxo-6-(2-phenoxypropionamido)-
- 3,3-dimethyl-7-oxo-6-(2-phenoxypropionamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- KBioSS_001216
- DivK1c_000234
- CS-4500
- Prestwick3_000723
- EINECS 205-691-4
- Prestwick0_000723
- CHEBI:52427
- Pheneticilline [INN-French]
- DTXSID6023448
- phenethicillin
- KBio2_001216
- BSPBio_000646
- (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxypropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- EFA30X554H
- Prestwick1_000723
- KBio1_000234
- Q7181338
- D08350
- KBio2_006352
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenoxypropionamido)-
- SBI-0051572.P002
- Pheneticillin [INN]
- Spectrum3_000281
- 4-THIA-1-AZABICYCLO(3.2.0)HEPTANE-2-CARBOXYLIC ACID, 3,3-DIMETHYL-7-OXO-6-((1-OXO-2-PHENOXYPROPYL)AMINO)-, (2S,5R,6R)-
- BSPBio_001782
- GTPL12275
- BRD-A66025870-237-05-1
- KBio3_001282
- alfacilin
- .alpha.-Phenoxyethylpenicillin
- 1-Phenoxyethylpenicillin
- NINDS_000234
- (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- UNII-EFA30X554H
- CHEMBL1614637
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxypropyl)amino]-, [2S-(2.alpha.,5.alpha.,6.beta.)]-
- NSC-117548
- (2S,5R,6R)-3,3-DIMETHYL-7-OXO-6-(2-PHENOXYPROPIONAMIDO)-4-THIA-1-AZABICYCLO(3.2.0)HEPTANE-2-CARBOXYLATE
- NSC117548
- Feneticilina [INN-Spanish]
- Pheneticillin;-Phenoxyethylpenicillin
- BPBio1_000712
- KBio2_003784
- Broxil
- Pheneticillinum [INN-Latin]
- (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenoxypropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Spectrum5_001431
- Spectrum4_000393
- NONJJLVGHLVQQM-JHXYUMNGSA-N
- 6beta-(2-phenoxypropanamido)-2,2-dimethylpenam-3alpha-carboxylic acid
- SCHEMBL3862
- Epitope ID:120370
- AKOS030526098
- HY-B1003
- Prestwick2_000723
- IDI1_000234
- Feneticillina
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((1-oxo-2-phenoxypropyl)amino)-, (2S-(2alpha,5alpha,6beta))-
- EN300-19768158
- SPBio_002585
- Pheneticillin (INN)
- (2S,5R,6R)-3,3-dimethyl-7-oxo-6-{[2-(phenyloxy)propanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- DB13337
- KBioGR_000945
- Phenethicillinum
- SPBio_001493
- (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[2-(phenoxy)propanoylamino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Spectrum_000736
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((1-oxo-2-phenoxypropyl)amino)-, (2S-(2alpha,5alpha,6beta))-(9CI)
- Pheneticillinum (INN-Latin)
- DTXCID503448
- (2S,5R,6R)-3,3-dimethyl-7-oxo-6-((2-phenoxypropanoyl)amino)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
- J01CE05
- (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-(phenoxy)propanoylamino)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
- penicillin, phenoxyethyl
- Feneticilina (INN-Spanish)
- BRD-A66025870-237-06-9
- Pheneticilline (INN-French)
- Phenethicillin
-
- MDL: MFCD00869396
- Inchi: 1S/C17H20N2O5S/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23)/t9?,11-,12+,15-/m1/s1
- InChI Key: NONJJLVGHLVQQM-JHXYUMNGSA-N
- SMILES: S1C(C)(C)[C@H](C(=O)O)N2C([C@H]([C@@H]12)NC(C(C)OC1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 364.10900
- Monoisotopic Mass: 364.10929292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 575
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 121Ų
Experimental Properties
- PSA: 121.24000
- LogP: 1.41440
Phenethicillin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P401030-1mg |
Phenethicillin |
147-55-7 | 1mg |
$190.00 | 2023-05-17 | ||
| TRC | P401030-10mg |
Phenethicillin |
147-55-7 | 10mg |
$1499.00 | 2023-05-17 | ||
| Enamine | EN300-19768158-0.05g |
147-55-7 | 0.05g |
$636.0 | 2023-09-16 |
Phenethicillin Related Literature
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J. B. Stenlake,G. C. Wood,H. C. Mital,Sheena Stewart Analyst 1972 97 639
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2. NotesEric C. Wood,A. Jones,R. M. Pay,Harold V. Street,S. K. Niyogi,Hiroshi Nikaido,Roger C. Blinn,Francis A. Gunther,T. R. Andrew,P. N. R. Nichols,G. A. Holder Analyst 1961 86 667
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3. Index pages
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4. Nuclear magnetic resonance and circular dichroism of penicillins derived from disubstituted acetic acidsAlbert E. Bird,Barry R. Steele,Michael O. Boles,Patrick A. C. Gane J. Chem. Soc. Perkin Trans. 1 1982 563
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Richard Dietrich,Ewald Usleber,Erwin M?rtlbauer Analyst 1998 123 2749
Additional information on Phenethicillin
Phenethicillin (CAS No. 147-55-7): A Comprehensive Overview of Its Properties and Applications
Phenethicillin, with the CAS No. 147-55-7, is a semi-synthetic penicillin antibiotic that has been widely studied for its antimicrobial properties. This compound, also known as phenoxyethylpenicillin, belongs to the beta-lactam class of antibiotics, which are renowned for their ability to inhibit bacterial cell wall synthesis. The chemical structure of Phenethicillin includes a phenoxyethyl side chain, which enhances its stability and bioavailability compared to earlier penicillins. This makes it a subject of interest in both clinical and research settings.
In recent years, the rise of antibiotic resistance has become a global health concern, prompting renewed interest in older antibiotics like Phenethicillin. Researchers are exploring its potential efficacy against resistant bacterial strains, particularly in cases where newer antibiotics fail. The mechanism of action of Phenethicillin involves binding to penicillin-binding proteins (PBPs), thereby disrupting peptidoglycan synthesis and leading to bacterial cell lysis. This targeted approach is crucial in minimizing collateral damage to human cells, making it a safer option for treating infections.
The pharmacokinetics of Phenethicillin are another area of focus. Studies indicate that it exhibits good oral absorption, with peak serum concentrations achieved within 1-2 hours post-administration. Its half-life and distribution volume are comparable to other penicillins, but its unique side chain may offer advantages in specific clinical scenarios. For instance, its stability in acidic environments makes it suitable for oral formulations, a feature highly valued in outpatient treatments.
From a synthetic chemistry perspective, Phenethicillin is derived from 6-aminopenicillanic acid (6-APA), a core scaffold used in the production of many semi-synthetic penicillins. The introduction of the phenoxyethyl group during synthesis enhances its lipophilicity, which can improve tissue penetration. This property is particularly relevant in treating infections in hard-to-reach areas, such as the respiratory tract or skin.
In the context of modern medicine, Phenethicillin is often compared to other penicillins like amoxicillin and ampicillin. While it may not be as commonly prescribed today, its historical significance and unique properties keep it relevant in niche applications. For example, it has been used in veterinary medicine to treat bacterial infections in livestock, highlighting its versatility.
The safety profile of Phenethicillin is well-documented, with adverse effects typically mild and similar to other penicillins. These may include gastrointestinal disturbances or allergic reactions in sensitive individuals. However, its low toxicity and broad-spectrum activity make it a viable option in specific therapeutic contexts. Ongoing research is also investigating its potential synergies with other antibiotics to combat multidrug-resistant pathogens.
From an industrial perspective, the production of Phenethicillin involves fermentation and chemical modification processes. Advances in biotechnology have streamlined its synthesis, reducing costs and improving yield. This is particularly important as the pharmaceutical industry seeks sustainable and cost-effective methods to produce older antibiotics amidst rising demand.
In summary, Phenethicillin (CAS No. 147-55-7) remains a valuable compound in the antibiotic arsenal. Its unique chemical properties, historical relevance, and potential applications in addressing antibiotic resistance underscore its enduring importance. As research continues to uncover new uses for this classic antibiotic, Phenethicillin may yet play a pivotal role in modern therapeutics.
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